molecular formula C21H20N4O3S2 B2406709 4,6-dimethyl-N'-(4-methylbenzenesulfonyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide CAS No. 478029-16-2

4,6-dimethyl-N'-(4-methylbenzenesulfonyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide

Cat. No.: B2406709
CAS No.: 478029-16-2
M. Wt: 440.54
InChI Key: CJBUKNQQNQANOR-UHFFFAOYSA-N
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Description

N’-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}-4-methylbenzenesulfonohydrazide is a complex organic compound with a unique structure that combines pyrrole, thieno[2,3-b]pyridine, and benzenesulfonohydrazide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}-4-methylbenzenesulfonohydrazide involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to produce the compound in bulk .

Chemical Reactions Analysis

Types of Reactions

N’-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N’-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}-4-methylbenzenesulfonohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

IUPAC Name

4,6-dimethyl-N'-(4-methylphenyl)sulfonyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S2/c1-13-6-8-16(9-7-13)30(27,28)24-23-20(26)19-18(25-10-4-5-11-25)17-14(2)12-15(3)22-21(17)29-19/h4-12,24H,1-3H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBUKNQQNQANOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=C(C3=C(S2)N=C(C=C3C)C)N4C=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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